Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-
Overview
Description
Benzo[b]thiophene-2-carboxaldehyde is an organoheterocyclic compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .
Synthesis Analysis
The synthesis of Benzo[b]thiophene-2-carboxaldehyde and its derivatives has been reported in various studies . For instance, the Julia olefination method has been used for the preparation of the corresponding vinyl benzyl ether .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the formula C9H6OS . The InChI string representation isInChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
. Physical And Chemical Properties Analysis
Benzo[b]thiophene-2-carboxaldehyde is a fused solid with a color ranging from white to pale cream to cream to yellow to brown . It has a melting point of 28.0-38.0°C . The molecular weight is 162.21 .Scientific Research Applications
Synthesis and Biological Activity
- Benzo[b]thiophene derivatives are utilized in synthetic medicinal chemistry due to their wide range of pharmacological properties. A study demonstrated the synthesis of benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which exhibited potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial Agents
- A novel synthesis of benzo[b]thiophene acylhydrazones revealed compounds effective against multidrug-resistant Staphylococcus aureus. This study highlights the potential of benzo[b]thiophene derivatives as antimicrobial agents (Barbier et al., 2022).
Organic Electronics and Photonics
- Research on benzo[b]thiophene-substituted compounds for organic electronics has shown promising results. For example, benzo[b]thiophene-5,6-dicarboxaldehyde was used in the synthesis of fluorescent compounds for the determination of amino acids (El‐Borai & Rizk, 2009).
- Additionally, a new polymer comprising benzo[b]thiophene derivatives was synthesized for use in high-performance single and tandem organic photovoltaic cells, demonstrating the material's applicability in solar energy conversion (Kim et al., 2014).
Organic Synthesis Techniques
- Various studies have focused on the synthesis of benzo[b]thiophene derivatives. For instance, research on 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes via base-catalyzed cyclization of enyne derivatives illustrates advances in site-specific synthesis techniques (Wang & Burton, 2007).
- Another example is the development of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, showcasing a method for efficient synthesis of these compounds (Yue & Larock, 2002).
Advanced Materials and Catalysis
- Research has also been conducted on silica gel-assisted preparation of trihalobenzo[b]thiophenes, which are important for developing advanced materials and catalytic processes (Mikami et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDPDOTVXSPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- |
Synthesis routes and methods
Procedure details
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